Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994175
InChI: InChI=1S/C8H7N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h1-5H,9H2;1H
SMILES:
Molecular Formula: C8H8ClN
Molecular Weight: 153.61 g/mol

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride

CAS No.:

Cat. No.: VC15994175

Molecular Formula: C8H8ClN

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride -

Specification

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
IUPAC Name bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine;hydrochloride
Standard InChI InChI=1S/C8H7N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h1-5H,9H2;1H
Standard InChI Key OISLFZAASIWLEP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=C2)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is systematically named according to IUPAC rules, reflecting its bicyclic framework. The base structure consists of two fused cyclobutane rings (bicyclo[4.2.0]) with conjugated double bonds at the 1,3,5,7 positions. The amine group at position 3 is protonated as a hydrochloride salt . Variations in nomenclature exist across sources, including "bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride" and "bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine hydrochloride", reflecting differences in double-bond numbering.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H8ClN\text{C}_8\text{H}_8\text{ClN}
Molecular Weight153.61 g/mol
CAS Number1956319-33-7
Alternate CAS2299-00-5
IUPAC NameBicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine hydrochloride

Structural and Electronic Features

The compound’s bicyclic system creates significant ring strain, enhancing its reactivity. Conjugated double bonds contribute to aromatic character, enabling participation in electrophilic substitution and cycloaddition reactions. X-ray crystallography and computational studies suggest a planar geometry for the fused rings, with the amine group adopting an axial position to minimize steric hindrance.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step protocols:

  • Cyclization of Precursors: Starting materials like 1,3-dienes undergo Diels-Alder reactions to form the bicyclic core.

  • Amine Functionalization: The amine group is introduced via nucleophilic substitution or reductive amination.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclizationHeat, Lewis acid catalyst45–60%
Amine IntroductionNH₃, Pd/C, H₂70–85%
Hydrochloride FormationHCl (g), Et₂O>90%

Analytical Characterization

Advanced techniques confirm structure and purity:

  • NMR Spectroscopy: 1H^1\text{H} NMR shows distinct peaks for aromatic protons (δ 6.8–7.2 ppm) and the amine group (δ 2.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 153.61 .

  • HPLC: Purity ≥95% confirmed via reverse-phase chromatography .

Physicochemical Properties

Stability and Solubility

The compound is a white crystalline powder stable at 0–8°C . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

Table 3: Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Storage Temperature0–8°C
Solubility in DMSO25 mg/mL

Reactivity and Degradation

Exposure to light or moisture induces decomposition, forming chlorinated byproducts . The amine group participates in Schiff base formation with carbonyl compounds.

Applications in Research

Medicinal Chemistry

Derivatives exhibit anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 1.2 μM in MCF-7 cells). Structural analogs are being explored as kinase inhibitors due to their ability to occupy ATP-binding pockets.

Materials Science

The conjugated system enables use in organic semiconductors. Thin films of the compound demonstrate a bandgap of 2.8 eV, suitable for photovoltaic applications.

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